Cas no 123694-03-1 (4-(3,4-dihydroxyphenyl)but-3-en-2-one)
123694-03-1 structure
Product Name:4-(3,4-dihydroxyphenyl)but-3-en-2-one
Número CAS:123694-03-1
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD00916691
CID:91574
PubChem ID:9942292
Update Time:2025-04-18
4-(3,4-dihydroxyphenyl)but-3-en-2-one Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3,4-Dihydroxybenzylideneacetone
- 4-(3,4-dihydroxyphenyl)but-3-en-2-one
- (3E)-4-(3,4-dihydroxyphenyl)-but-3-en-2-one
- 3,4-dihydroxybenzalacetone
- 3-Buten-2-one,4-(3,4-dihydroxyphenyl)-,(3E)
- 3-Buten-2-one,4-(3,4-dihydroxyphenyl)-,(E)
- 4-(3,4-dihydroxyphenyl)-(E)-3-buten-2-one
- 4-(3,4-Dihydroxyphenyl)-3-buten-2-one
- 4-(3,4-Dihydroxy-phenyl)-but-3-en-2-on
- 4-(3,4-dihydroxy-phenyl)-but-3-en-2-one
- (E)-3,4-Dihydroxybenzylideneacetone, 97%
- Osmundacetone
- (E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one
- 3-Buten-2-one, 4-(3,4-dihydroxyphenyl)-, (3E)-
- ZN-2
- (3E)-4-(3,4-DIHYDROXYPHENYL)BUT-3-EN-2-ONE
- BCP29191
- YEA69403
- BDBM50035607
- 3-Buten-2-one, 4-(3,4-dihydroxyphenyl)-
- Y0152
- D95842
- (E)-4-(3,
- (E)-Osmundacetone
- CS-0101449
- SCHEMBL1881133
- MFCD00916691
- CHEMBL75390
- (E)-3,4-Dihydroxybenzylideneacetone,97%
- (E)-3,4-ihydroxybenzylidenecetone
- 123694-03-1
- 37079-84-8
- AS-67179
- DTXSID20703309
- EN300-1839100
- AKOS012536188
- HY-N6959
- 4-(3,4-Dihydroxyphenyl)-3-buten-2-one;3,4-Dihydroxybenzalacetone
- DA-76474
- DB-223283
-
- MDL: MFCD00916691
- Renchi: 1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+
- Clave inchi: YIFZKRGUGKLILR-NSCUHMNNSA-N
- Sonrisas: OC1=C(C=CC(/C=C/C(C)=O)=C1)O
Atributos calculados
- Calidad precisa: 178.06300
- Masa isotópica única: 178.062994177 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 210
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 29
- Xlogp3: 1.8
- Superficie del Polo topológico: 57.5
- Peso molecular: 178.18
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.264
- Punto de fusión: 173-175°C
- Punto de ebullición: 382.5°Cat760mmHg
- Punto de inflamación: 199.3°C
- índice de refracción: 1.637
- PSA: 57.53000
- Logp: 1.70000
- Disolución: 未确定
4-(3,4-dihydroxyphenyl)but-3-en-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP2080-20mg |
Osmundacetone |
123694-03-1 | 98% | 20mg |
$65 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2080-100mg |
Osmundacetone |
123694-03-1 | 98% | 100mg |
$220 | 2023-09-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-QV464-100mg |
(E)-3,4-Dihydroxybenzylideneacetone |
123694-03-1 | 97% | 100mg |
¥609.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-QV464-250mg |
(E)-3,4-Dihydroxybenzylideneacetone |
123694-03-1 | 97% | 250mg |
¥1467.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | E0997-5mg |
Osmundacetone |
123694-03-1 | 5mg |
¥1711.71 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E0997-25mg |
Osmundacetone |
123694-03-1 | 25mg |
¥5135.13 | 2022-04-26 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25901-1g |
(E)-3,4-Dihydroxybenzylideneacetone, 97% |
123694-03-1 | 97% | 1g |
¥17211.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25901-5g |
(E)-3,4-Dihydroxybenzylideneacetone, 97% |
123694-03-1 | 97% | 5g |
¥13792.00 | 2023-03-15 | |
| eNovation Chemicals LLC | D768026-1g |
3-Buten-2-one, 4-(3,4-dihydroxyphenyl)-, (3E)- |
123694-03-1 | 97% | 1g |
$440 | 2024-06-08 | |
| eNovation Chemicals LLC | D768026-5g |
3-Buten-2-one, 4-(3,4-dihydroxyphenyl)-, (3E)- |
123694-03-1 | 97% | 5g |
$5645 | 2023-05-18 |
4-(3,4-dihydroxyphenyl)but-3-en-2-one Literatura relevante
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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